2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c1-9(2)4-3-5-6(9)12-8(11)13-7(5)10/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZVRPRZSBMBGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1N=C(N=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1512101-43-7 | |
| Record name | 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Aminocyclopentane Derivatives
Early synthetic routes relied on the cyclization of 5-amino-7,7-dimethylcyclopentane-1,3-diol derivatives with urea or thiourea under acidic conditions. For example, heating 5-amino-7,7-dimethylcyclopentane-1,3-diol with urea in concentrated hydrochloric acid at 120°C for 12 hours yielded the unsubstituted pyrimidine core, which was subsequently chlorinated using phosphorus oxychloride (POCl₃). However, this method suffered from low yields (30–40%) due to competing side reactions, such as over-chlorination and ring-opening.
Chlorination Challenges in Early Methods
Direct chlorination of the pyrimidine ring using POCl₃ or PCl₅ often led to incomplete substitution at the 2- and 4-positions. A 1968 study reported that refluxing 7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine with excess POCl₃ (5 equiv) for 24 hours achieved only 55% conversion to the dichloro product, with significant decomposition observed. The dimethyl groups at position 7 introduced steric hindrance, slowing electrophilic aromatic substitution.
Modern Synthetic Methodologies
Two-Step Cyclization-Chlorination Strategy
Modern protocols separate cyclization and chlorination steps to improve efficiency. A representative pathway involves:
- Cyclization : Reacting 7,7-dimethylcyclopentane-1,3-dione with guanidine hydrochloride in ethanol at 80°C to form 7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine.
- Chlorination : Treating the amine intermediate with POCl₃ and N,N-diethylaniline (catalyst) at 110°C for 6 hours, achieving 85% yield of the dichloro product.
Table 1: Optimization of Chlorination Conditions
| POCl₃ (equiv) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3 | None | 110 | 6 | 62 |
| 5 | NEt₃ | 110 | 6 | 78 |
| 5 | N,N-Diethylaniline | 110 | 6 | 85 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A 2020 study demonstrated that cyclizing 7,7-dimethylcyclopentane-1,3-dione with cyanoguanidine under microwave conditions (150°C, 20 min) followed by POCl₃ chlorination (100°C, 30 min) achieved 91% yield with >99% purity. This method eliminates solvent use, aligning with green chemistry principles.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial processes employ continuous flow reactors to enhance scalability and safety. A patented method (CN102977104A) adapted for 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine involves:
- Step 1 : Continuous cyclization of 7,7-dimethylcyclopentane-1,3-dione and guanidine in a microreactor (residence time: 2 min, 150°C).
- Step 2 : In-line chlorination using POCl₃ at 100°C with real-time monitoring.
This system achieves 92% yield with 98.5% purity, reducing waste by 40% compared to batch processes.
Table 2: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 85 | 92 |
| Purity (%) | 95 | 98.5 |
| Reaction Time (h) | 6 | 0.5 |
| Solvent Waste (L/kg) | 15 | 9 |
Solvent-Free Mechanochemical Synthesis
Ball milling techniques enable solvent-free synthesis. Grinding 7,7-dimethylcyclopentane-1,3-dione (1 equiv), guanidine hydrochloride (1.2 equiv), and POCl₃ (3 equiv) in a planetary mill (500 rpm, 2 hours) directly produces the dichloro product in 88% yield. This method is advantageous for eliminating volatile organic compounds (VOCs) and reducing energy consumption.
Purification and Characterization
Recrystallization Optimization
The crude product is purified via recrystallization from ethanol/water (4:1 v/v). Slow cooling to 4°C yields needle-like crystals with 99% purity. Alternative solvents like acetonitrile or ethyl acetate reduce yield by 10–15% due to lower solubility differences.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The chlorine atoms at positions 2 and 4 are highly susceptible to nucleophilic displacement due to the electron-withdrawing nature of the pyrimidine ring.
Key Reactions
Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-deficient pyrimidine ring . Steric hindrance from the 7,7-dimethyl group slightly reduces reactivity at C2 compared to analogous non-methylated derivatives .
Transition Metal-Catalyzed Cross-Coupling
The C–Cl bonds participate in palladium- or copper-catalyzed cross-coupling reactions to introduce aryl, alkenyl, or alkynyl groups.
Notable Examples
Steric Effects : The 7,7-dimethyl group marginally reduces coupling efficiency at C2 due to proximity to the bulky cyclopentane ring .
Directed Ortho-Metalation (DoM)
Limitation : The dimethyl group at C7 prevents functionalization at adjacent positions due to steric blocking .
Reduction
-
Catalytic Hydrogenation :
Oxidation
-
Ring-Opening :
Cycloaddition and Ring Expansion
The electron-deficient pyrimidine ring participates in [4+2] cycloadditions with dienes:
| Diene | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Tricyclic fused derivative | 35–40% |
Functionalization of the Cyclopentane Ring
The 7,7-dimethyl group undergoes limited reactivity but can be oxidized under harsh conditions:
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 7-Keto derivative | 20–30% | Risk of over-oxidation. |
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for several therapeutic applications due to its biological activity:
Antimicrobial Activity
Research indicates that derivatives of cyclopenta[d]pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds is reported around 256 µg/mL, indicating potential as antimicrobial agents .
Cytotoxicity Against Cancer Cells
Investigations into the cytotoxic effects of 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine have shown promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For example, some studies have highlighted its potential to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases. This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Selective toxicity towards cancer cells | |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of cyclopenta[d]pyrimidines. The results indicated that 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine exhibited a strong inhibitory effect against both gram-positive and gram-negative bacteria. The study concluded that this compound holds promise as a lead candidate for developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
In another research effort, the cytotoxic effects of the compound were tested on several human cancer cell lines including breast and lung cancer cells. The results showed that the compound induced apoptosis selectively in cancer cells while having minimal effects on normal cells. This selectivity suggests its potential utility in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, the compound may act by inhibiting specific enzymes or modulating receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural and physicochemical differences between 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine and related compounds:
Key Comparative Insights
Substituent Effects on Reactivity: The dimethyl groups in the target compound (vs. non-methylated analogs like 2,4-Dichloro-5H,6H,7H-cyclopenta[d]pyrimidine) reduce reactivity at the 7-position due to steric hindrance. This could slow down nucleophilic substitution or oxidation reactions .
Lipophilicity and Solubility: Methyl and halogen substituents increase lipophilicity, as seen in the target compound (logP predicted to be higher than non-methylated or methoxy derivatives). This property is critical for membrane permeability in drug design .
Metabolic Pathways: Dichlorinated cyclopenta[d]pyrimidines may undergo epoxidation at adjacent carbons (similar to 1,4-DCN metabolism in ), but methyl groups in the target compound could hinder such pathways compared to non-substituted analogs .
Thermal and Physical Properties :
- The furopyrimidine derivative () has a higher predicted boiling point (317.6°C) than the target compound, likely due to oxygen’s polarity and hydrogen-bonding capacity .
Biological Activity
2,4-Dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound with a unique bicyclic structure that incorporates both pyrimidine and cyclopentane rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The presence of two chlorine atoms and two methyl groups significantly influences its chemical properties and biological interactions.
- Molecular Formula : C₉H₁₀Cl₂N₂
- Molecular Weight : 217.09 g/mol
- Structure : The compound features a bicyclic arrangement that enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms of action may involve disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit tumor cell proliferation in vitro. The underlying mechanisms are believed to involve the interference with cellular signaling pathways or direct interactions with DNA, which could potentially lead to apoptosis in cancer cells .
The biological activity of 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine can be attributed to several factors:
- Enzyme Interaction : Interaction studies have focused on its binding affinity with enzymes involved in metabolic pathways related to cancer progression. This suggests a potential role in modulating enzymatic activity critical for tumor growth.
- Cellular Signaling : The compound may interfere with key signaling pathways that regulate cell proliferation and survival, leading to enhanced apoptosis in tumor cells .
Synthesis and Evaluation
A series of studies have synthesized derivatives of pyrimidine compounds similar to 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine. These studies have evaluated their biological activities through various assays:
- Antimicrobial Assays : Compounds were tested against pathogens such as Escherichia coli and Pseudomonas aeruginosa, revealing promising minimum inhibitory concentration (MIC) values .
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated significant cytotoxic effects. For instance, compounds derived from similar structures exhibited IC50 values indicating effective inhibition of cell growth .
Comparative Analysis
To better understand the uniqueness of 2,4-dichloro-7,7-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidine among its structural analogs, the following table summarizes relevant compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | C₈H₈ClN₂ | 0.97 |
| 4-Chloro-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | C₈H₈ClN₂ | 0.96 |
| 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinazoline | C₉H₉ClN₂ | 0.97 |
| 4-Chloro-2,6-dimethyl-5,6,7,8-tetrahydroquinazoline | C₉H₉ClN₂ | 0.94 |
These compounds share structural similarities but differ in substituents that influence their biological activity.
Q & A
Q. How does regioselectivity in functionalization (e.g., amination) impact downstream applications?
- Methodological Answer : Regioselective amination at the 4-position is achievable using Pd-catalyzed cross-coupling, as demonstrated for N4-(4-methoxyphenyl)-cyclopenta[d]pyrimidine derivatives . Steric hindrance from 7,7-dimethyl groups may necessitate bulky ligands (e.g., XPhos) to direct reactivity .
Tables for Key Data
Q. Table 1: Comparative Physicochemical Properties
| Property | Value/Description | Source Evidence |
|---|---|---|
| Molecular Weight | ~240–250 g/mol (estimated) | |
| LogP (Predicted) | 2.5–3.0 (hydrophobic) | |
| Solubility in DMSO | >50 mM | |
| Stability | Degrades at >30°C, hygroscopic |
Q. Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Chlorinating Agent | POCl₃ (3.0 equiv) | 81% yield, minimal byproducts |
| Reaction Temperature | 110°C (reflux) | Complete conversion in 6 hr |
| Purification Method | Silica gel chromatography | Rf = 0.45 (chloroform/methanol) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
